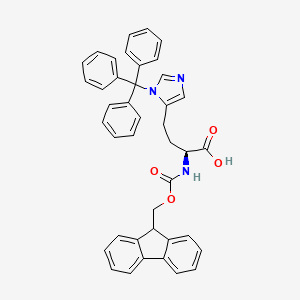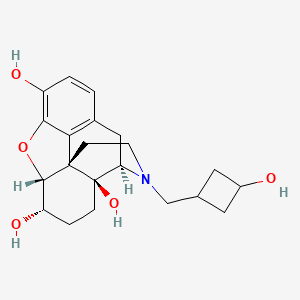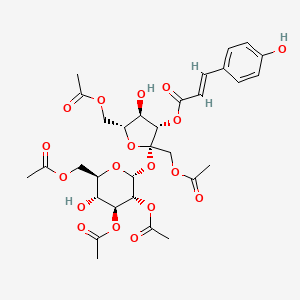
1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose: , also known by its identifier AKOS040762978 , is a natural compound extensively employed in the research of diverse medical conditions. This compound is known for its remarkable antioxidant capabilities, making it a valuable tool in the study of inflammation, malignancies, and cardiovascular dysfunctions.
Métodos De Preparación
The synthesis of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves multiple acetylation steps. The compound is prepared by acetylating sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure complete acetylation. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to study its oxidative stability and degradation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to explore the formation of reduced derivatives.
Substitution: The acetyl groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the parent sucrose and coumaric acid derivatives
Aplicaciones Científicas De Investigación
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study acetylation reactions and the stability of acetylated sugars.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on cellular mechanisms.
Medicine: Research on this compound includes its potential therapeutic effects in treating inflammation, cancer, and cardiovascular diseases.
Industry: It is employed in the development of antioxidant formulations and as a reference standard in quality control processes
Mecanismo De Acción
The mechanism of action of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase. These interactions help in modulating the cellular redox state and preventing oxidative damage .
Comparación Con Compuestos Similares
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose can be compared with other acetylated sugars and coumaric acid derivatives:
1,6,2’,3’,6’-O-Pentaacetylsucrose: Similar in structure but lacks the coumaroyl group, making it less effective as an antioxidant.
Coumaric Acid: While it shares the coumaroyl group, it does not have the acetylated sugar moiety, which limits its applications in studying acetylation reactions.
Acetylated Glucose Derivatives: These compounds have similar acetyl groups but differ in their sugar moiety, affecting their reactivity and applications .
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose stands out due to its unique combination of acetylated sugar and coumaroyl group, providing a versatile tool for various research applications.
Propiedades
Fórmula molecular |
C31H38O18 |
|---|---|
Peso molecular |
698.6 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R)-2,5-bis(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-hydroxyoxan-2-yl]oxy-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1 |
Clave InChI |
XEULPBRTZLSETH-OZNBHJLGSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
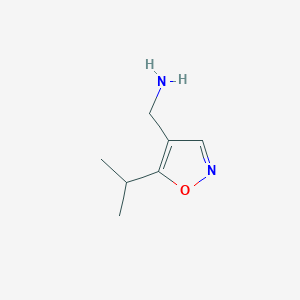
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
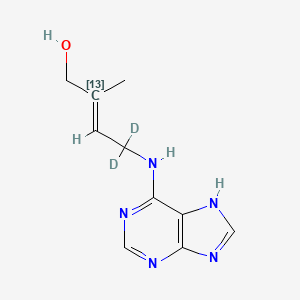
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)


